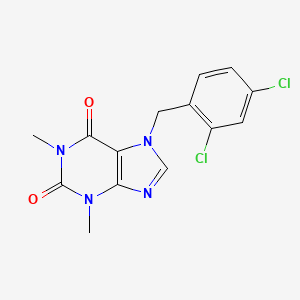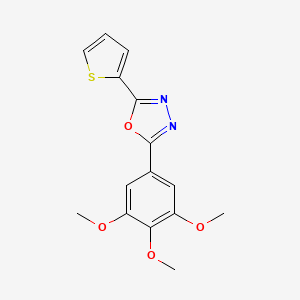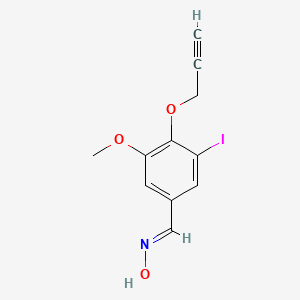![molecular formula C17H17NO5S B5568783 ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including reactions of key starting materials such as acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine to obtain derivatives with novel properties. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been synthesized through reactions involving these starting materials, highlighting the complex synthetic pathways involved in producing such compounds (Guo Pusheng, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as MHz spectrometry and elementary analysis. These methods help in understanding the molecular configuration and the spatial arrangement of atoms within the molecule, which are crucial for determining the compound's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives are complex and can lead to a variety of products depending on the reaction conditions and the reactants involved. These reactions often involve acetylation, cyclization, and the formation of heterocyclic systems. The products of these reactions are studied for their chemical properties, such as fluorescence, which was investigated for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009).
Applications De Recherche Scientifique
Anti-Proliferative Activity and Tumor Cell Selectivity
Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. Simplification of the molecule structure enhances tumor selectivity, with some derivatives showing mid-nanomolar range activity with significant tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. This selectivity is not due to differential drug uptake by tumor cells but may be related to specific intracellular targeting, including the endoplasmic reticulum (Thomas et al., 2017).
Synthesis and Biological Activities
Research into ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate and its derivatives includes efforts towards efficient synthesis and evaluation of biological activities. These compounds serve as precursors or intermediates in synthesizing a wide range of biologically active substances, including antimicrobial agents. Various studies have focused on developing novel synthetic routes and assessing the antimicrobial properties of these compounds, indicating their potential in creating new therapeutic agents with significant antimicrobial activities (Faty et al., 2010).
Antimicrobial Activity
Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives have been synthesized and tested for in vitro antimicrobial activity. Some derivatives have shown more potency than standard drugs against specific fungal strains, highlighting their potential as effective antimicrobial agents. This research emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of thiophene derivatives, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2015).
Propriétés
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(phenoxycarbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-4-22-16(20)13-10(2)14(11(3)19)24-15(13)18-17(21)23-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYMKMBRSASDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)



![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)
![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)
